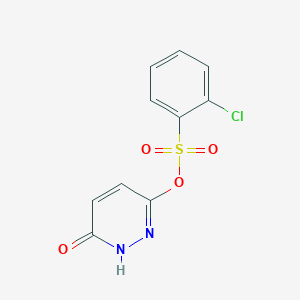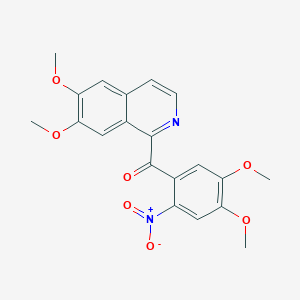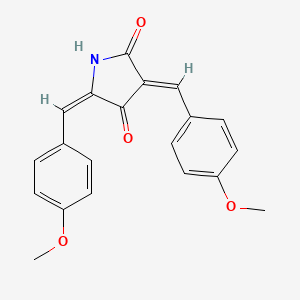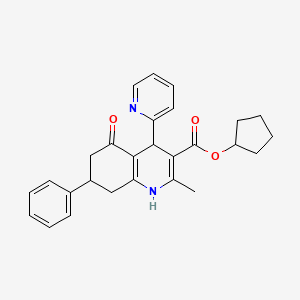![molecular formula C15H11BrN2O3S B4982857 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B4982857.png)
2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD3308 and belongs to the class of thieno[2,3-d]pyrimidines.
Mécanisme D'action
The mechanism of action of 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid involves the inhibition of BRD4 activity. BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which plays a crucial role in the regulation of gene expression. BRD4 binds to acetylated lysine residues on histones and other proteins, which leads to the recruitment of transcriptional machinery and the activation of gene expression. Inhibition of BRD4 activity by this compound leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells. Furthermore, it has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid in lab experiments is its specificity towards BRD4. This compound selectively inhibits the activity of BRD4 without affecting other BET proteins, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in in vivo experiments.
Orientations Futures
There are several future directions for the research on 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid. One of the major areas of research is the development of more potent and selective BRD4 inhibitors. In addition, the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, is also being explored. Furthermore, the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation, are also being investigated.
Méthodes De Synthèse
The synthesis of 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid is a complex process that involves multiple steps. The initial step involves the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-3-oxobutanamide. This intermediate is then treated with potassium carbonate and 2-chloro-4,5-dimethylthiophene to form the thieno[2,3-d]pyrimidine ring. The final step involves the reaction of the thieno[2,3-d]pyrimidine intermediate with chloroacetic acid to form the desired product.
Applications De Recherche Scientifique
2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid has been extensively studied for its potential applications in various fields. One of the major areas of research is cancer treatment. It has been found that this compound inhibits the activity of bromodomain-containing protein 4 (BRD4), which is a key regulator of gene expression in cancer cells. Inhibition of BRD4 activity leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, which ultimately results in the inhibition of cancer cell growth.
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c1-8(15(20)21)18-7-17-13-12(14(18)19)11(6-22-13)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKRDNVHUQNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4982780.png)

![N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4982787.png)
![allyl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4982793.png)
![ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4982806.png)

![10-acetyl-3,3-dimethyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4982815.png)


![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4982842.png)
![ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4982843.png)
![1-ethyl-4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)piperazine](/img/structure/B4982855.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4982862.png)
